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molecular formula C7H10N2O2S B1274925 4-(Methylsulfonamido)aniline CAS No. 53250-82-1

4-(Methylsulfonamido)aniline

Cat. No. B1274925
M. Wt: 186.23 g/mol
InChI Key: ZGZFEDUYJFEJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582754B2

Procedure details

N-(4-Nitro-phenyl)-methanesulfonamide (Example 3a, 25 g, 115.62 mmol) was dissolved in N,N-dimethylformamide (15 mL) with gentle heating to ˜50° C. via heat gun. Ethyl acetate (100 mL) and methanol (100 mL) were added followed by 10% palladium on carbon (4 g). The mixture was degassed while stirring and the flask was charged with hydrogen gas via balloon. The mixture was stirred at 25° C. for 4.5 h. The mixture was filtered through Celite (rinsed with ethyl acetate) and concentrated in vacuo to a yellow green solution with a volume of ˜10 mL. Dichloromethane (˜50 mL) was added and a solid began to precipitate. The mixture was stirred at 25° C. for 30 min. The solid was collected by vacuum filtration and dried in vacuo to afford the desired product, N-(4-amino-phenyl)-methanesulfonamide (15.32 g, 82.26 mmol, 71% yield) as a beige powder. 1H NMR (400 MHz, DMSO-d6) δ 2.79 (3H, s), 5.00 (2H, s), 6.49 (2H, d, J=8.5 Hz), 6.87 (2H, d, J=8.6 Hz), 8.87 (1H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.C(OCC)(=O)C.CO>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
via heat gun
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
the flask was charged with hydrogen gas via balloon
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 4.5 h
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite (rinsed with ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow green solution with a volume of ˜10 mL
ADDITION
Type
ADDITION
Details
Dichloromethane (˜50 mL) was added
CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 82.26 mmol
AMOUNT: MASS 15.32 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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